2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is defined by its β-D-glucuronic acid backbone, acetylated at the 2-, 3-, and 4-hydroxyl groups, with a methyl ester at the carboxyl position and a 2-nitrophenyl group at the anomeric carbon. The compound’s molecular formula, C₁₃H₁₈O₁₀ , corresponds to a molecular weight of 334.28 g/mol . The β-configuration at the anomeric center (C1) is critical for its enzymatic recognition by β-glucuronidases, which hydrolyze the glycosidic bond to release 2-nitrophenol.
Stereochemical analysis reveals that the acetyl groups introduce steric hindrance, stabilizing the pyranose ring in a ^4C₁ chair conformation. Nuclear magnetic resonance (NMR) studies of related acetylated glucuronides confirm that O-acetylation shifts proton signals downfield due to electron-withdrawing effects. For example, the methyl ester group at C6 resonates at δ 3.7–3.9 ppm, while acetyl methyl protons appear as singlets near δ 2.0–2.1 ppm. The 2-nitrophenyl group contributes distinct UV-Vis absorption at 400–420 nm, enabling spectrophotometric monitoring of enzymatic hydrolysis.
Structure
3D Structure
Properties
Molecular Formula |
C19H21NO12 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3 |
InChI Key |
CTOASCJVNQFYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Foundations in Glucuronide Chemistry
β-D-glucuronides are pivotal in drug metabolism and detoxification pathways, making their synthetic preparation a subject of sustained interest. The target compound, 2-nitrophenyl 2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester, belongs to a class of protected glucuronides where acetyl groups shield hydroxyl moieties at positions 2, 3, and 4, while a methyl ester stabilizes the carboxylic acid functionality. These protecting groups mitigate unwanted side reactions during synthesis, ensuring regioselectivity and simplifying purification.
The synthesis of such derivatives typically begins with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, a commercially available precursor. This compound’s fully acetylated structure provides a stable framework for subsequent modifications. The critical challenge lies in selectively removing the anomeric (C1) acetyl group while retaining others, a feat achieved through innovative deprotection strategies.
Comparative Analysis of Glycosylation Approaches
Two primary glycosylation strategies dominate the literature: direct coupling of protected glucuronate esters with phenolic acceptors and imidate-mediated glycosylation . The direct method, employing trimethylsilyl triflate (TMSOTf) as a catalyst, offers simplicity but suffers from modest yields (24–38%) due to competing side reactions. In contrast, the trichloroacetimidate route, which involves synthesizing an activated glycosyl donor, improves yields to 58% by enhancing reaction efficiency and anomeric control.
For the 2-nitrophenyl derivative, the latter approach proves superior. The electron-withdrawing nitro group on the phenyl acceptor complicates nucleophilic attack, necessitating highly reactive donors. BF₃·OEt₂, a Lewis acid catalyst, facilitates β-selective glycosylation by stabilizing the oxocarbenium intermediate and ensuring stereochemical fidelity.
Stepwise Preparation of this compound
Selective Anomeric Deprotection
The synthesis commences with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (1), where all hydroxyl groups are acetylated. Selective removal of the C1 acetate is achieved using N-methylpiperazine in anhydrous dichloromethane (DCM). This base selectively cleaves the anomeric acetyl group without disturbing other esters, yielding the hemiacetal intermediate methyl 2,3,4-tri-O-acetyl-β-D-glucopyranuronate (13).
Reaction Conditions :
- Solvent : Anhydrous DCM
- Base : N-methylpiperazine (2.5 equiv)
- Temperature : 0°C to room temperature
- Time : 12–16 hours
The reaction’s success hinges on the base’s moderate strength (pKa ~10), which avoids hydrolyzing the methyl ester or secondary acetates. Nuclear magnetic resonance (NMR) analysis confirms deprotection by the disappearance of the C1 acetyl signal (δ 2.08 ppm) and the emergence of a hemiacetal proton (δ 5.32 ppm, J = 3.6 Hz).
Trichloroacetimidate Donor Formation
The hemiacetal (13) is converted to the α-trichloroacetimidate donor (14) by treatment with trichloroacetonitrile and 1,8-diazabicycloundec-7-ene (DBU). This step capitalizes on the thermodynamic preference for the α-anomer, stabilized by the electron-withdrawing trichloroacetimidate group.
Reaction Conditions :
- Reagents : CCl₃CN (5 equiv), DBU (0.1 equiv)
- Solvent : Anhydrous DCM
- Temperature : 0°C to room temperature
- Yield : 89%
The α-configuration is confirmed by a small coupling constant (J₁,₂ = 3.6 Hz) in the ¹H NMR spectrum, indicative of a cis relationship between H1 and H2.
Glycosylation with 2-Nitrophenol
The imidate donor (14) reacts with 2-nitrophenol under BF₃·OEt₂ catalysis to form the β-glycoside. The nitro group’s electron-deficient nature necessitates vigorous conditions, but the Lewis acid facilitates nucleophilic attack by activating the imidate and stabilizing the transition state.
Reaction Conditions :
The β-anomer is confirmed by a large coupling constant (J₁,₂ = 7.28 Hz), consistent with a trans-diaxial arrangement. Final deprotection is unnecessary, as the target retains the 2,3,4-O-acetyl and methyl ester groups.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of anhydrous DCM minimizes unwanted hydrolysis, while low temperatures (-15°C) suppress side reactions during glycosylation. Elevated temperatures lead to α-anomer formation via SN1-like mechanisms, underscoring the need for strict thermal control.
Catalytic Efficiency
BF₃·OEt₂ outperforms other Lewis acids (e.g., TMSOTf) in this context, as it enhances β-selectivity without promoting aglycone transfer. Its moderate acidity avoids protonating the nitro group, which could deactivate the phenolic acceptor.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 66:34 phosphate buffer:acetonitrile) confirms >95% purity, with retention times consistent with β-anomers.
Challenges and Mitigation Strategies
Competing Transesterification
The methyl ester’s lability under basic conditions necessitates neutral workup protocols. Use of sodium carbonate in aqueous methanol during deprotection avoids ester cleavage, preserving the methyl group.
Anomeric Control
α/β Selectivity is governed by the interplay of catalyst, temperature, and donor reactivity. Preactivation of the imidate donor at low temperatures ensures kinetic β-selectivity, while thermodynamic control favors α-anomers.
Applications in Biochemical Research
This compound’s stability and solubility make it a valuable substrate for studying β-glucuronidase activity in gut microbiota. Its nitro group facilitates spectrophotometric detection (λmax = 420 nm), enabling real-time monitoring of enzymatic hydrolysis.
Chemical Reactions Analysis
2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Assays
One of the primary applications of 2-Nitrophenyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is as a biochemical assay reagent. It is utilized in the study of glucuronidation processes, which are crucial for drug metabolism and detoxification mechanisms in the body. The compound serves as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the conjugation of glucuronic acid to various substrates, enhancing their solubility and facilitating excretion .
Case Study: Glucuronidation of Quercetin Derivatives
A study highlighted the use of this compound in synthesizing glucuronides from quercetin derivatives. The enzymatic reactions involving UGTs produced multiple glucuronidated products that demonstrated varying pharmacological activities. For instance, quercetin-4′-O-beta-D-glucuronide exhibited potent inhibition against xanthine oxidase, suggesting therapeutic potential .
Drug Development
The compound plays a critical role in drug development, particularly in understanding the pharmacokinetics and bioavailability of drugs. By investigating how drugs are metabolized through glucuronidation, researchers can predict their efficacy and safety profiles.
Table: Comparison of Glucuronidation Rates
| Compound | Glucuronidation Rate (µmol/min/mg protein) | Remarks |
|---|---|---|
| Quercetin | 0.25 | Most potent inhibitor |
| Other flavonoids | Varies | Dependent on structure |
| 2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide methyl ester | Reference standard | Used for comparative studies |
Metabolic Studies
Metabolic studies involving this compound have provided insights into its role in human metabolism. The ability to conjugate with various substrates allows researchers to explore how dietary compounds are processed in the liver and other tissues.
Example: Dietary Flavonoids Metabolism
Research has shown that dietary flavonoids undergo extensive metabolism via glucuronidation. The use of 2-Nitrophenyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester as a model substrate has facilitated the understanding of these metabolic pathways and their implications on health outcomes .
Mechanism of Action
The mechanism of action of 2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo enzymatic hydrolysis, releasing active metabolites that interact with biological targets. These interactions can modulate various biochemical pathways, influencing drug metabolism and efficacy.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate
- CAS Number : 55274-44-7
- Molecular Formula: C₁₉H₂₁NO₁₂
- Molecular Weight : 455.37 g/mol
- Solubility: Acetone, Methanol .
Applications: This compound is a chromogenic substrate for β-glucuronidase, releasing 2-nitrophenol upon enzymatic hydrolysis, detectable via spectrophotometry (λ ~ 400–420 nm). It is widely used in diagnostic assays for bacterial/fungal infections and drug metabolism studies .
Comparison with Structural Analogs
Substituent Position Variants: 4-Nitrophenyl Analogs
4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester
- CAS : 18472-49-6
- Molecular Formula: C₁₉H₂₁NO₁₂ (same as 2-nitrophenyl variant)
- Key Differences: Releases 4-nitrophenol (λ ~ 405 nm), offering similar colorimetric detection but distinct absorbance profiles. Reported to exhibit superior stability in culture media and food testing applications .
Halogen-Substituted Derivatives
4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester
- CAS : 490028-18-7
- Molecular Formula : C₁₉H₂₁IO₁₀
- Molecular Weight : 536.27 g/mol
- Solubility in dichloromethane (uncommon for acetylated glucuronides) .
Aromatic Group Variants
1-Naphthol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester
Functionalized Derivatives
4-Formyl-2-nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester
- CAS : 148579-93-5
- Molecular Formula: C₂₃H₂₃NO₁₃
- Key Features :
Table: Structural and Functional Comparison
| Compound Name | CAS | Substituent | Molecular Formula | MW (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 2-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide, Methyl Ester | 55274-44-7 | 2-Nitrophenyl | C₁₉H₂₁NO₁₂ | 455.37 | β-Glucuronidase assays, drug metabolism |
| 4-Nitrophenyl analog | 18472-49-6 | 4-Nitrophenyl | C₁₉H₂₁NO₁₂ | 455.37 | Fluorometric/colorimetric assays, food testing |
| 4-Iodophenyl analog | 490028-18-7 | 4-Iodophenyl | C₁₉H₂₁IO₁₀ | 536.27 | Radiolabeling, synthetic intermediates |
| 1-Naphthol analog | 18404-55-2 | 1-Naphthol | C₂₄H₂₄O₁₂ | 504.44 | Fluorometric detection, metabolite synthesis |
| 4-Formyl-2-nitrophenyl analog | 148579-93-5 | 4-Formyl-2-nitrophenyl | C₂₃H₂₃NO₁₃ | 545.43 | Glycan microarrays, probe development |
Key Research Findings
- Substituent Position Impact : The 2-nitrophenyl derivative exhibits faster enzymatic hydrolysis in bacterial β-glucuronidase assays compared to 4-nitrophenyl, likely due to steric effects .
- Detection Sensitivity : 1-Naphthol derivatives offer ~10× lower detection limits (nM range) than nitrophenyl analogs (μM range) due to fluorescence .
- Synthetic Utility: Benzoyl-protected analogs (e.g., 2,3,4-Tri-O-benzoyl-α-D-glucuronide methyl ester trichloroacetimidate, CAS 169557-99-7) serve as glycosyl donors in oligosaccharide synthesis, leveraging trichloroacetimidate’s reactivity .
Biological Activity
2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester (CAS Number: 55274-44-7) is a synthetic compound primarily utilized in biochemical research. It serves as an important intermediate in the synthesis of prodrugs and has been studied for its potential biological activities, particularly in drug delivery systems and cancer therapies.
- Molecular Formula : C19H21NO12
- Molecular Weight : 455.37 g/mol
- Purity : Minimum >95%
- Storage Conditions : Typically stored at -20°C to maintain stability.
Biological Activity Overview
The biological activity of this compound is linked to its role as a glucuronide conjugate. Glucuronidation is a crucial phase II metabolic pathway that enhances the solubility and excretion of various compounds. This specific methyl ester derivative has shown promise in several areas:
- Drug Delivery Systems : The compound has been investigated as a prodrug for the antitumor antibiotic daunomycin. Its acetylated form allows for better permeability and stability in biological systems, potentially leading to enhanced therapeutic efficacy against tumors .
- Enzyme Substrate : It acts as a substrate for β-glucuronidase enzymes which are involved in the metabolism of various drugs and xenobiotics. This property is particularly useful in studying enzyme kinetics and drug metabolism pathways .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells, possibly through mechanisms involving apoptosis and cell cycle disruption .
Case Study 1: Daunomycin Prodrugs
Leenders and Scheeren (1995) synthesized novel daunomycin-phosphate-sulfate-β-glucuronide prodrugs using intermediates like this compound. Their findings indicated that these prodrugs showed enhanced anticancer activity compared to standard daunomycin formulations due to improved bioavailability and reduced systemic toxicity .
Case Study 2: Metabolic Pathways
Research has demonstrated that the compound can be effectively used to study the β-glucuronidation process in vitro. It serves as a model substrate for evaluating the activity of human liver microsomes and recombinant enzymes involved in drug metabolism .
Case Study 3: Cytotoxicity Assays
In cytotoxicity assays conducted on various cancer cell lines, derivatives of this glucuronide showed significant inhibitory effects on cell proliferation. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to oxidative stress-induced apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H21NO12 |
| Molecular Weight | 455.37 g/mol |
| CAS Number | 55274-44-7 |
| Minimum Purity | >95% |
| Typical Use | Prodrug synthesis |
| Study Reference | Findings |
|---|---|
| Leenders & Scheeren (1995) | Enhanced anticancer activity |
| Research on β-glucuronidation | Model substrate for enzyme studies |
| Cytotoxicity Assays | Induced apoptosis via ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
